molecular formula C15H20N2O3 B2749387 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide CAS No. 954651-82-2

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide

Cat. No. B2749387
CAS RN: 954651-82-2
M. Wt: 276.336
InChI Key: RMYUBVCIEYLRFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, was achieved via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . Another method involves the reaction of propionic acid with diatomite earth (at)IL/ZrCl 4 (Lewis acidic ionic liquid immobilized on diatomite earth) in toluene, followed by reaction with 4-methoxy-aniline .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

The 1,2,3-triazole moiety, which is structurally related to the compound, has been utilized in the development of medicinal scaffolds demonstrating activities against diseases like HIV, tuberculosis, and various cancers . The pyrazole component, often found in similar compounds, is known for its potent pharmacological profile and is used in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties . This suggests that our compound could be a valuable pharmacophore in anticancer drug discovery.

Synthesis of Heterocycles

Heterocycles containing nitrogen, such as 1,2,3-triazoles, are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The compound could be used in the synthesis of these heterocycles, which are known to display significant biological activities and are components of medications like tazobactam and carboxyamidotriazole .

Quantum Computational Chemistry

Quantum computational investigations have been conducted on similar compounds to determine their theoretical IR, NMR, UV, and nonlinear optical properties (NLO) . Such studies are crucial for understanding the electronic structure and reactivity of molecules, which can lead to the development of new materials with specific optical properties.

Drug Design and Pharmacokinetics

The compound’s derivatives have been studied for their drug-likeness and medicinal properties through in silico absorption, distribution, metabolism, and excretion (ADME) analysis . This type of research is essential for predicting the behavior of new drug candidates and optimizing their pharmacokinetic profiles.

Biological and Clinical Applications

Indole derivatives, which share a similar structural motif with the compound, have diverse biological and clinical applications . This indicates that the compound could be explored for its potential in various therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and as plant hormones.

Material Science: Boronic Ester Derivatives

Phenylboronic ester derivatives, which can be synthesized from compounds with similar structures, are used in biology, organic synthesis, catalysis, and crystal engineering . The compound could be a precursor in the synthesis of these esters, which have applications ranging from the development of anti-cancer drugs to materials with specific binding properties.

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-14(18)16-9-11-8-15(19)17(10-11)12-4-6-13(20-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYUBVCIEYLRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide

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